molecular formula C21H18N2O2 B14385064 2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one CAS No. 89970-33-2

2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one

Cat. No.: B14385064
CAS No.: 89970-33-2
M. Wt: 330.4 g/mol
InChI Key: LTMCREUAPLPCLH-UHFFFAOYSA-N
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Description

2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[3,2-b][1,4]oxazine ring fused with a phenyl group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then subjected to cyclization using a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert certain functional groups into more reactive forms.

    Substitution: This can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: This compound shares a similar core structure but differs in functional groups.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Another similar compound with variations in the substituents.

Uniqueness

What sets 2-Phenyl-1-(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one apart is its unique combination of a pyrido[3,2-b][1,4]oxazine ring with phenyl groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

89970-33-2

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-phenyl-1-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone

InChI

InChI=1S/C21H18N2O2/c24-20(14-16-8-3-1-4-9-16)23-15-19(17-10-5-2-6-11-17)25-18-12-7-13-22-21(18)23/h1-13,19H,14-15H2

InChI Key

LTMCREUAPLPCLH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1C(=O)CC3=CC=CC=C3)N=CC=C2)C4=CC=CC=C4

Origin of Product

United States

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